(Rac)-BAY1238097

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

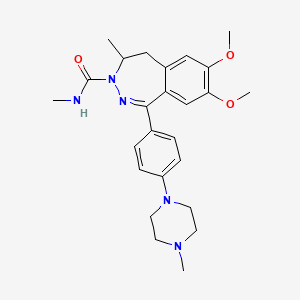

7,8-dimethoxy-N,4-dimethyl-1-[4-(4-methylpiperazin-1-yl)phenyl]-4,5-dihydro-2,3-benzodiazepine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33N5O3/c1-17-14-19-15-22(32-4)23(33-5)16-21(19)24(27-30(17)25(31)26-2)18-6-8-20(9-7-18)29-12-10-28(3)11-13-29/h6-9,15-17H,10-14H2,1-5H3,(H,26,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJIPEACKIJJYED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC(=C(C=C2C(=NN1C(=O)NC)C3=CC=C(C=C3)N4CCN(CC4)C)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201108063 | |

| Record name | 4,5-Dihydro-7,8-dimethoxy-N,4-dimethyl-1-[4-(4-methyl-1-piperazinyl)phenyl]-3H-2,3-benzodiazepine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201108063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1564268-19-4 | |

| Record name | 4,5-Dihydro-7,8-dimethoxy-N,4-dimethyl-1-[4-(4-methyl-1-piperazinyl)phenyl]-3H-2,3-benzodiazepine-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1564268-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Dihydro-7,8-dimethoxy-N,4-dimethyl-1-[4-(4-methyl-1-piperazinyl)phenyl]-3H-2,3-benzodiazepine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201108063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unraveling the Epigenetic Siege: A Technical Guide to (Rac)-BAY1238097's Mechanism of Action in Lymphoma

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of (Rac)-BAY1238097, a potent Bromodomain and Extra-Terminal (BET) inhibitor, in the context of lymphoma. By meticulously summarizing key preclinical data, detailing experimental methodologies, and visualizing the intricate signaling pathways, this document serves as a comprehensive resource for understanding the therapeutic potential of this epigenetic modulator.

Core Mechanism of Action: Disrupting the Epigenetic Machinery

This compound functions as a competitive inhibitor of the bromodomains of BET proteins (BRD2, BRD3, BRD4, and BRDT).[1] These proteins are crucial epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails, a key step in transcriptional activation. By occupying the acetyl-lysine binding pockets on BET proteins, BAY1238097 effectively displaces them from chromatin.[1] This displacement prevents the recruitment of the transcriptional machinery necessary for the expression of key oncogenes and growth-promoting genes, ultimately leading to cell cycle arrest and inhibition of tumor cell proliferation.[1]

Preclinical Efficacy in Lymphoma Models

Preclinical investigations have demonstrated the significant anti-tumor activity of this compound across a spectrum of lymphoma subtypes. In a broad panel of lymphoma-derived cell lines, the compound exhibited potent anti-proliferative effects.[2][3] Furthermore, single-agent administration of BAY1238097 has shown robust in vivo efficacy in murine models of diffuse large B-cell lymphoma (DLBCL).[2][3]

Quantitative Analysis of In Vitro Anti-proliferative Activity

The following table summarizes the 50% inhibitory concentration (IC50) values of this compound in various lymphoma cell lines, showcasing its broad activity.

| Cell Line | Lymphoma Subtype | Median IC50 (nmol/L) |

| Various B-cell lymphomas | B-cell Lymphoma | 208[4][5] |

| Various T-cell lymphomas | T-cell Lymphoma | Higher than B-cell lymphomas[4][5] |

| Large panel of lymphoma-derived cell lines | Lymphoma | 70 - 208[2][3] |

Note: The activity was observed to be higher in B-cell lymphomas compared to T-cell lymphomas.[4][5]

Impact on Key Oncogenic Signaling Pathways

Gene expression profiling has revealed that this compound exerts its anti-lymphoma effects by modulating several critical signaling pathways that drive cancer cell proliferation and survival.

Downregulation of MYC and E2F1

A primary consequence of BET inhibition is the suppression of the MYC oncogene, a master regulator of cell growth and proliferation. BAY1238097 has been shown to decrease MYC expression, a key driver in many lymphomas.[2][6] Similarly, the expression of E2F1-regulated genes, which are critical for cell cycle progression, is also attenuated.[2][3]

Interference with NF-κB, TLR, JAK/STAT Pathways

This compound has been demonstrated to target the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells), Toll-like receptor (TLR), and Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathways.[2][3] These pathways are frequently dysregulated in lymphoma and contribute to inflammation, cell survival, and proliferation.

Experimental Protocols

To ensure the reproducibility and thorough understanding of the preclinical findings, detailed methodologies for key experiments are provided below.

Cell Proliferation Assay (MTT Assay)

-

Cell Seeding: Lymphoma cell lines are seeded in 96-well plates at an appropriate density.

-

Compound Treatment: Cells are exposed to increasing concentrations of this compound for 72 hours.[5]

-

MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are solubilized using a solubilization buffer (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.

Gene Expression Profiling

-

RNA Extraction: Total RNA is isolated from lymphoma cells treated with either this compound or a vehicle control.

-

Library Preparation: RNA quality is assessed, and sequencing libraries are prepared.

-

Sequencing: High-throughput sequencing (e.g., RNA-Seq) is performed.

-

Data Analysis: Raw sequencing reads are processed, aligned to a reference genome, and quantified to determine differential gene expression between the treated and control groups.

-

Pathway Analysis: Gene set enrichment analysis is performed to identify the signaling pathways that are significantly affected by the treatment.

Synergistic Combinations and Potential Biomarkers

Preclinical evidence suggests that the anti-tumor activity of this compound can be enhanced when used in combination with other targeted agents. In vitro studies have demonstrated synergistic effects with EZH2, mTOR, and BTK inhibitors.[2][3] This opens avenues for rational combination therapies in lymphoma.

Furthermore, mutations in EZH2 and MYD88 have been identified as potential biomarkers that may predict sensitivity to BAY1238097.[4][5] Specifically, EZH2 mutations were associated with higher sensitivity.[5] In Activated B-Cell like (ABC) DLBCL, L265P-MYD88 mutations were associated with increased sensitivity, and synergism was observed when BAY1238097 was combined with the BTK inhibitor ibrutinib in cell lines harboring this mutation.[5]

Clinical Development and Future Directions

A first-in-human phase I study of BAY1238097 was initiated in patients with advanced refractory malignancies.[6] While the study was terminated early due to dose-limiting toxicities at a dose below the targeted drug exposure, it provided valuable pharmacokinetic and pharmacodynamic data.[6] Biomarker analysis showed a trend towards decreased MYC and increased HEXIM1 expression, consistent with the proposed mechanism of action.[6]

The preclinical findings, particularly the synergistic potential with other targeted agents and the identification of predictive biomarkers, provide a strong rationale for further investigation of this compound in well-defined patient populations with lymphoma. Future studies will likely focus on combination strategies and biomarker-driven patient selection to optimize the therapeutic window and enhance the clinical benefit of this promising epigenetic inhibitor.

References

- 1. Facebook [cancer.gov]

- 2. Preclinical evaluation of the BET bromodomain inhibitor BAY 1238097 for the treatment of lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. einstein.elsevierpure.com [einstein.elsevierpure.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. First-in-human phase I study of the bromodomain and extraterminal motif inhibitor BAY 1238097: emerging pharmacokinetic/pharmacodynamic relationship and early termination due to unexpected toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Function of BAY1238097: An In-Depth Technical Guide on a Potent BET Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Core Summary

BAY1238097 is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, demonstrating significant potential as an antineoplastic agent. By competitively binding to the acetylated lysine recognition motifs on the bromodomains of BET proteins (BRD2, BRD3, BRD4, and BRDT), BAY1238097 effectively disrupts their interaction with acetylated histones.[1] This inhibitory action interferes with chromatin remodeling and prevents the transcription of key growth-promoting genes, ultimately leading to the suppression of tumor cell proliferation.[1] Preclinical studies have highlighted its robust anti-tumor activity in various hematological malignancies, including lymphoma, acute myeloid leukemia (AML), and multiple myeloma (MM), primarily through the downregulation of the MYC oncogene and its downstream targets.[2]

Quantitative Data Summary

The following tables summarize the in vitro and in vivo activity of BAY1238097 across various preclinical models.

Table 1: In Vitro Inhibitory Activity of BAY1238097

| Assay Type | Target/Cell Line | IC50 (nM) | Reference |

| TR-FRET Assay | BET BRD4 Bromodomain 1 | < 100 | [2] |

| NanoBRET Assay | BRD4-Histone H4 Interaction | 63 | [2] |

| NanoBRET Assay | BRD3-Histone H4 Interaction | 609 | [2] |

| NanoBRET Assay | BRD2-Histone H4 Interaction | 2430 | [2] |

| Cell Proliferation | Lymphoma-derived cell lines (median) | 70 - 208 | [3] |

| Cell Proliferation | NSCLC & SCLC cell lines | < 1000 |

Table 2: In Vivo Efficacy of BAY1238097 in Xenograft Models

| Cancer Model | Cell Line | Dosing Regimen | Tumor Growth Inhibition (T/C %) | Reference |

| Diffuse Large B-Cell Lymphoma | SU-DHL-8 | 15 mg/kg, daily | 15 | |

| Diffuse Large B-Cell Lymphoma | OCI-LY-3 | 45 mg/kg, twice weekly | 23 | |

| Acute Myeloid Leukemia | THP-1 | 15 mg/kg, daily | 13 - 20 | [2] |

| Acute Myeloid Leukemia | MOLM-13 | 15 mg/kg, daily | 13 - 20 | [2] |

| Acute Myeloid Leukemia | KG-1 | 15 mg/kg, daily | 13 - 20 | [2] |

| Multiple Myeloma | MOLP-8 | 15 mg/kg, daily | 3 | [2] |

| Multiple Myeloma | NCIH929 | 10 mg/kg, daily | 19 | [2] |

Mechanism of Action and Signaling Pathways

BAY1238097 functions by competitively inhibiting the binding of BET proteins to acetylated lysine residues on histone tails. This displacement prevents the recruitment of the transcriptional machinery necessary for the expression of a variety of oncogenes and cell cycle regulators.

Disruption of c-Myc Transcription

A primary mechanism of action for BAY1238097 is the potent suppression of the c-MYC oncogene. BET proteins, particularly BRD4, are critical for the transcriptional activation of MYC. By displacing BRD4 from the MYC promoter and enhancer regions, BAY1238097 leads to a rapid decrease in c-Myc mRNA and protein levels. This, in turn, affects a multitude of downstream processes regulated by c-Myc, including cell proliferation, metabolism, and protein synthesis.

Modulation of NF-κB and Other Signaling Pathways

Gene expression profiling has revealed that BAY1238097 also significantly impacts other critical signaling pathways implicated in cancer, including the NF-κB, TLR, JAK/STAT, and E2F1-regulated pathways.[3] The inhibition of BET proteins can lead to the downregulation of key components of these pathways, contributing to its broad anti-tumor activity.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard laboratory procedures and may require optimization for specific experimental conditions.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of BAY1238097 for 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log concentration of BAY1238097.

Western Blot Analysis

This technique is used to detect specific proteins in a sample.

Protocol:

-

Cell Lysis: Lyse cells treated with BAY1238097 in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate 20-30 µg of protein per lane on a 4-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., c-Myc, BRD4, GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of BAY1238097 in a living organism.

Protocol:

-

Cell Implantation: Subcutaneously inject 5-10 x 10^6 cancer cells into the flank of immunocompromised mice (e.g., SCID or nude mice).

-

Tumor Growth: Allow tumors to grow to a palpable size (approximately 100-200 mm³).

-

Randomization: Randomize the mice into treatment and vehicle control groups.

-

Treatment Administration: Administer BAY1238097 orally at the desired dose and schedule.

-

Monitoring: Measure tumor volume and body weight 2-3 times per week.

-

Endpoint: At the end of the study, calculate the tumor growth inhibition (TGI) as the percentage difference in the mean tumor volume between the treated and vehicle groups.

Conclusion

BAY1238097 is a promising BET inhibitor with potent anti-tumor activity in preclinical models of hematological malignancies. Its mechanism of action, centered on the disruption of BET protein-histone interactions and subsequent downregulation of key oncogenic drivers like c-Myc, provides a strong rationale for its clinical development. The data and protocols presented in this guide offer a comprehensive overview for researchers and drug development professionals interested in the further investigation and potential therapeutic application of BAY1238097. However, it is important to note that a first-in-human phase I study of BAY1238097 was prematurely terminated due to unexpected toxicities at doses below the predicted therapeutic window.[4][5] Further research is necessary to fully elucidate its therapeutic potential and safety profile.

References

- 1. Facebook [cancer.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Preclinical evaluation of the BET bromodomain inhibitor BAY 1238097 for the treatment of lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ora.ox.ac.uk [ora.ox.ac.uk]

- 5. First-in-human phase I study of the bromodomain and extraterminal motif inhibitor BAY 1238097: emerging pharmacokinetic/pharmacodynamic relationship and early termination due to unexpected toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Antineoplastic Activity of (Rac)-BAY1238097: A Technical Overview

(Rac)-BAY1238097 is a potent and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which has demonstrated significant antineoplastic activity in a range of preclinical cancer models. This technical guide provides a comprehensive overview of the preclinical data on this compound, with a focus on its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies used in its evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the field of oncology and epigenetic therapeutics.

Mechanism of Action: BET Bromodomain Inhibition

This compound exerts its anticancer effects by targeting the BET family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT. These proteins are epigenetic "readers" that play a crucial role in the regulation of gene transcription. They recognize and bind to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific gene promoters and enhancers.

In many cancers, BET proteins, particularly BRD4, are critically involved in the expression of key oncogenes such as MYC, as well as genes that regulate cell cycle progression and apoptosis. By binding to the bromodomains of BET proteins, this compound competitively inhibits their interaction with acetylated histones. This displacement of BET proteins from chromatin leads to the suppression of oncogenic transcriptional programs, resulting in cell cycle arrest and apoptosis in cancer cells.

Gene expression profiling studies have revealed that this compound targets several critical signaling pathways, including the NF-κB, TLR, and JAK/STAT pathways, as well as genes regulated by the transcription factors MYC and E2F1.[1]

In Vitro Antineoplastic Activity

This compound has demonstrated potent anti-proliferative activity across a broad panel of cancer cell lines, particularly in hematological malignancies and melanoma.

Lymphoma Cell Lines

In a large panel of lymphoma-derived cell lines, this compound exhibited significant anti-proliferative effects, with a median 50% inhibitory concentration (IC50) ranging from 70 to 208 nmol/L.[1]

| Cell Line Type | Median IC50 (nmol/L) | Reference |

| Lymphoma | 70 - 208 | [1] |

Melanoma Cell Lines

This compound has shown efficacy in melanoma cell lines, irrespective of their BRAF mutation status. The 50% growth inhibition (GI50) values were found to be below 500 nM in several sensitive cell lines.

| Melanoma Cell Line | BRAF Status | GI50 (nM) | Reference |

| CHL-1 | Wild-type | < 500 | |

| COLO-792 | Wild-type | < 500 | |

| B16F10 | Wild-type | < 500 | |

| IPC-298 | Wild-type | < 500 | |

| MeWo | Wild-type | < 500 | |

| A375 | Mutant | < 500 | |

| G-361 | Mutant | < 500 | |

| SK-MEL-30 | Mutant | < 500 | |

| LOX-IMVI | Mutant | < 500 | |

| SK-MEL-5 | Mutant | < 500 | |

| MEL-HO | Mutant | < 500 |

In Vivo Antineoplastic Activity

The antitumor efficacy of this compound has been evaluated in various xenograft models of human cancers, demonstrating significant tumor growth inhibition.

Lymphoma Xenograft Models

In two diffuse large B-cell lymphoma (DLBCL) xenograft models, single-agent treatment with this compound resulted in strong anti-tumor efficacy.[1]

| Tumor Model | Treatment | T/C (%) | Reference |

| DLBCL Model 1 | This compound | Not specified | [1] |

| DLBCL Model 2 | This compound | Not specified | [1] |

Melanoma Xenograft Models

This compound has been tested in patient-derived melanoma xenograft (PDX) models. In a BRAF wild-type model, daily oral administration of 7.5 mg/kg this compound led to a significant reduction in tumor growth.

| Tumor Model | Treatment | T/C (%) | Reference |

| BRAF wild-type PDX | 7.5 mg/kg (p.o., daily) | 39 | |

| BRAF wild-type PDX | 7.5 mg/kg (p.o., daily) | 62 | |

| BRAF wild-type PDX | 7.5 mg/kg (p.o., daily) | 70 |

Experimental Protocols

Disclaimer: The following experimental protocols are generalized representations based on standard laboratory procedures. The specific, detailed protocols used in the preclinical studies of this compound are not publicly available in the reviewed literature.

Cell Viability Assay (MTT/XTT Assay)

-

Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of this compound or vehicle control (DMSO) for 72 to 96 hours.

-

MTT/XTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or 2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide (XTT) is added to each well.

-

Incubation: Plates are incubated for 2-4 hours to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells.

-

Solubilization: The formazan crystals are solubilized by adding a solubilization buffer (e.g., DMSO or a detergent-based solution).

-

Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm for MTT) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and IC50/GI50 values are determined using non-linear regression analysis.

In Vivo Xenograft Study

-

Animal Models: Immunodeficient mice (e.g., SCID or nude mice) are used to prevent rejection of human tumor xenografts.

-

Tumor Cell Implantation: A suspension of human cancer cells is injected subcutaneously into the flank of each mouse.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³). Animals are then randomized into treatment and control groups.

-

Drug Administration: this compound is administered to the treatment group via a specified route (e.g., oral gavage) and schedule. The control group receives the vehicle.

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week).

-

Endpoint: The study is terminated when tumors in the control group reach a specific size or after a predetermined duration.

-

Data Analysis: Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups. The T/C ratio (mean tumor volume of treated group / mean tumor volume of control group x 100) is also determined.

Chromatin Immunoprecipitation (ChIP)

-

Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.

-

Chromatin Shearing: The chromatin is sheared into smaller fragments (200-1000 bp) by sonication or enzymatic digestion.

-

Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to the protein of interest (e.g., BRD4) to pull down the protein-DNA complexes.

-

Washing: The antibody-protein-DNA complexes are washed to remove non-specific binding.

-

Elution and Reverse Cross-linking: The complexes are eluted, and the cross-links are reversed by heating.

-

DNA Purification: The DNA is purified from the protein.

-

Analysis: The purified DNA can be analyzed by qPCR to quantify the enrichment of specific DNA sequences or by next-generation sequencing (ChIP-seq) for genome-wide analysis.

Conclusion

The preclinical data for this compound strongly support its development as a potential antineoplastic agent. Its mechanism of action as a BET bromodomain inhibitor leads to the suppression of key oncogenic pathways, resulting in potent anti-proliferative and anti-tumor activity in various cancer models, particularly lymphoma and melanoma. Further investigation into its clinical efficacy and safety is warranted. This technical guide provides a summary of the currently available preclinical data to aid researchers and drug development professionals in their understanding of this promising therapeutic candidate.

References

(Rac)-BAY1238097: A Preclinical and Clinical Overview of a BET Bromodomain Inhibitor for MYC-Driven Malignancies

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The MYC family of oncoproteins represents a significant therapeutic challenge in oncology, being implicated in the pathogenesis of a majority of human cancers. (Rac)-BAY1238097 is a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which are critical epigenetic readers that regulate the transcription of key oncogenes, including MYC. This technical guide provides a comprehensive overview of the preclinical and clinical data on this compound, with a focus on its mechanism of action, efficacy in MYC-driven malignancies, and relevant experimental protocols. Preclinical studies have demonstrated the anti-tumor activity of BAY1238097 in various cancer models, mediated through the downregulation of MYC and its target genes, leading to cell cycle arrest and apoptosis. However, a first-in-human Phase I clinical trial was prematurely terminated due to dose-limiting toxicities. This document aims to consolidate the available scientific information to inform future research and development efforts in targeting MYC-driven cancers.

Introduction to BET Inhibition in MYC-Driven Cancers

The MYC oncogene is a master transcriptional regulator that controls a vast array of cellular processes, including proliferation, growth, and metabolism.[1] Its dysregulation, often through gene amplification or translocation, is a hallmark of many aggressive cancers.[2] Direct inhibition of MYC has proven to be a formidable challenge.[3][4] An alternative and promising strategy is to target the epigenetic machinery that controls MYC expression.

The BET family of proteins, comprising BRD2, BRD3, BRD4, and BRDT, are epigenetic "readers" that bind to acetylated lysine residues on histones and other proteins.[5] This interaction is crucial for the recruitment of transcriptional machinery to specific gene promoters and enhancers.[6] BRD4, in particular, has been shown to be a key regulator of MYC transcription.[3][5] By occupying the acetyl-lysine binding pockets of BET proteins, small molecule inhibitors like this compound displace them from chromatin, leading to the suppression of target gene expression, including MYC.[5][7]

This compound: Mechanism of Action

This compound is a novel small molecule inhibitor of BET bromodomains. Its primary mechanism of action involves the competitive binding to the acetyl-lysine binding pockets of BET proteins, thereby preventing their interaction with acetylated histones at gene promoters and enhancers. This displacement of BET proteins, particularly BRD4, from the chromatin leads to the downregulation of a specific set of genes critical for tumor cell proliferation and survival.

A key target of this compound is the MYC oncogene.[8][9] BRD4 is known to be highly enriched at the super-enhancers that drive MYC expression in many cancers.[5] By displacing BRD4 from these regulatory regions, BAY1238097 effectively shuts down MYC transcription.[5] This leads to a cascade of downstream effects, including the suppression of the MYC transcriptional program, which ultimately results in cell cycle arrest, cellular senescence, and apoptosis in MYC-dependent cancer cells.[3][5]

Beyond MYC, gene expression profiling has revealed that BAY1238097 also targets other critical signaling pathways implicated in cancer, including the NF-κB, TLR, and JAK/STAT pathways.[8][10]

Quantitative Preclinical Efficacy Data

The anti-tumor activity of this compound has been evaluated in a range of preclinical cancer models. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Anti-proliferative Activity of this compound

| Cell Line Type | Cancer Type | IC50 (nmol/L) | Reference |

| Lymphoma-derived cell lines | Lymphoma | 70 - 208 (median) | [8] |

Table 2: In Vivo Anti-tumor Efficacy of this compound

| Cancer Model | Treatment | T/C (%)* | Day of Measurement | Reference |

| B16/F10 syngeneic model | 15 mg/kg, p.o., qd | 31 | Day 12 | [9] |

| Patient-derived melanoma model (dacarbazine-resistant) | Not specified | 39 | Not specified | [9] |

| LOX-IMVI human melanoma xenograft | 15 mg/kg, p.o., qd | 10 | Day 12 | [9] |

| LOX-IMVI human melanoma xenograft | 45 mg/kg, p.o., q3d | 13 | Day 12 | [9] |

| NSCLC xenograft model | Not specified | 16 | Day 15 | [9] |

| NCI-H526 SCLC xenograft model | 10 mg/kg, p.o., qd | 7 | Day 21 | [9] |

*T/C (%) = (Median tumor volume of treated group / Median tumor volume of control group) x 100. A T/C ≤ 42% is considered active according to NCI criteria.[9]

Clinical Trial Data

A first-in-human, Phase I, open-label, non-randomized, multicenter study (NCT02369029) was initiated to evaluate the safety, pharmacokinetics, maximum tolerated dose (MTD), and recommended Phase II dose of BAY1238097 in patients with advanced refractory malignancies.[7][11][12][13][14]

Table 3: Summary of Phase I Clinical Trial (NCT02369029) of BAY1238097

| Parameter | Details | Reference |

| Study Design | Phase I, open-label, non-randomized, dose-escalation | [11][12] |

| Patient Population | Patients with advanced refractory malignancies | [11][12] |

| Dosing Regimen | Oral, twice weekly in 21-day cycles | [11][12] |

| Dose Levels | 10 mg/week (n=3), 40 mg/week (n=3), 80 mg/week (n=2) | [11][12] |

| Dose-Limiting Toxicities (DLTs) | Grade 3 vomiting, grade 3 headache, grade 2/3 back pain (observed at 80 mg/week) | [11][12] |

| Most Common Adverse Events | Nausea, vomiting, headache, back pain, fatigue | [11][12] |

| Efficacy | No objective responses observed; two patients had prolonged stable disease. | [11][12] |

| Biomarkers | Trend towards decreased MYC and increased HEXIM1 expression with treatment. | [11][12] |

| Study Outcome | Prematurely terminated due to the occurrence of DLTs at a dose below the targeted drug exposure. | [11][12] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and the general workflows for relevant experimental procedures.

Signaling Pathway Diagrams

Caption: Mechanism of MYC downregulation by this compound.

Caption: General workflow for preclinical evaluation.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of BET inhibitors like this compound.

Cell Viability Assay (e.g., CCK-8 or MTT)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.

Materials:

-

MYC-driven cancer cell lines

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

96-well plates

-

Cell Counting Kit-8 (CCK-8) or MTT reagent

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Reagent Addition: Add 10 µL of CCK-8 solution or 20 µL of MTT solution to each well and incubate for 1-4 hours.

-

Absorbance Measurement: Measure the absorbance at 450 nm for CCK-8 or 570 nm for MTT using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis for MYC Expression

Objective: To assess the effect of this compound on the protein levels of MYC and its downstream targets.

Materials:

-

Treated and untreated cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-MYC, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Lysis: Lyse cells in ice-cold RIPA buffer.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Denature protein lysates and separate them on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Chromatin Immunoprecipitation (ChIP) followed by Sequencing (ChIP-seq)

Objective: To determine the genome-wide occupancy of BRD4 and the effect of this compound on its binding to chromatin.

Materials:

-

Treated and untreated cells

-

Formaldehyde for cross-linking

-

Glycine for quenching

-

Lysis and sonication buffers

-

ChIP-grade anti-BRD4 antibody

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

Next-generation sequencing platform

Protocol:

-

Cross-linking: Cross-link proteins to DNA with formaldehyde. Quench with glycine.

-

Chromatin Preparation: Lyse cells and sonicate the chromatin to obtain fragments of 200-500 bp.

-

Immunoprecipitation: Incubate the sheared chromatin with an anti-BRD4 antibody overnight. Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

-

Washes: Wash the beads to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin complexes and reverse the cross-links by heating.

-

DNA Purification: Treat with RNase A and Proteinase K, and purify the DNA.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform next-generation sequencing.

-

Data Analysis: Align the sequencing reads to the reference genome and perform peak calling to identify BRD4 binding sites.

Conclusion and Future Perspectives

This compound has demonstrated clear preclinical activity against MYC-driven malignancies by effectively downregulating MYC expression and impacting other cancer-related signaling pathways. The in vitro and in vivo data provide a strong rationale for the continued exploration of BET inhibitors as a therapeutic strategy for these difficult-to-treat cancers.

However, the early termination of the Phase I clinical trial due to toxicity highlights a significant challenge for the clinical development of this compound and potentially other BET inhibitors. The adverse events observed underscore the need for a better understanding of the on-target and off-target effects of BET inhibition in humans.

Future research in this area should focus on several key aspects:

-

Development of more selective BET inhibitors: Designing inhibitors with greater selectivity for specific BET family members or even individual bromodomains might help to mitigate toxicity while retaining efficacy.

-

Identification of predictive biomarkers: Beyond MYC expression, identifying robust biomarkers to select patients most likely to respond to BET inhibition could improve the therapeutic index.

-

Combination therapies: Exploring rational combinations of BET inhibitors with other targeted agents or chemotherapies may enhance anti-tumor activity and potentially allow for lower, less toxic doses of each agent.

References

- 1. Taking on Challenging Targets: Making MYC Druggable - PMC [pmc.ncbi.nlm.nih.gov]

- 2. c-Myc Target Genes Involved in Cell Growth, Apoptosis, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Targeting MYC dependence in cancer by inhibiting BET bromodomains [cancer.fr]

- 5. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Preclinical evaluation of the BET bromodomain inhibitor BAY 1238097 for the treatment of lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Bromodomain and extra-terminal motif inhibitors: a review of preclinical and clinical advances in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. First-in-human phase I study of the bromodomain and extraterminal motif inhibitor BAY 1238097: emerging pharmacokinetic/pharmacodynamic relationship and early termination due to unexpected toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ora.ox.ac.uk [ora.ox.ac.uk]

- 13. ClinConnect | BAY1238097, First in Man (NCT02369029) | ClinConnect [clinconnect.io]

- 14. neoplasms | Study 17437 | Bayer - Clinical Trials Explorer [clinicaltrials.bayer.com]

(Rac)-BAY1238097: A Technical Guide to Bromodomain Binding Affinity and Cellular Impact

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding characteristics of (Rac)-BAY1238097, a potent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. A comprehensive summary of its binding affinity for BRD2, BRD3, and BRD4 is presented, alongside detailed experimental protocols for key binding assays. Furthermore, this document elucidates the downstream effects on critical signaling pathways, offering a valuable resource for researchers in oncology and epigenetic drug discovery.

Binding Affinity of this compound to BET Bromodomains

This compound demonstrates potent inhibition of BET family proteins, which are crucial epigenetic readers that recognize acetylated lysine residues on histones and other proteins, thereby regulating gene expression. The inhibitory activity of BAY1238097 has been quantified using various biochemical and cellular assays, revealing its affinity for BRD2, BRD3, and BRD4.

The half-maximal inhibitory concentrations (IC50) are summarized in the table below. These values indicate the concentration of the inhibitor required to reduce the binding activity by 50% and are a key measure of the compound's potency.

| Target | Assay Type | IC50 (nM) | Notes |

| BRD4 | TR-FRET | < 100 | Assay utilized BRD4 bromodomain 1 and an acetylated peptide from histone H4.[1] |

| BRD4 | NanoBRET | 63 | Measures inhibition of the interaction between BRD4 and histone H4 in live cells.[1] |

| BRD2 | NanoBRET | 609 | Measures inhibition of the interaction between BRD2 and histone H4 in live cells.[1] |

| BRD3 | NanoBRET | 609 | Measures inhibition of the interaction between BRD3 and histone H4 in live cells.[1] |

Experimental Protocols

The binding affinities presented above were determined using sophisticated biophysical and cell-based assays. The methodologies for these key experiments are detailed below.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET is a robust, homogeneous assay used to measure the binding of small molecules to protein targets. It relies on the transfer of energy from a donor fluorophore to an acceptor fluorophore when they are in close proximity.

Principle: The assay measures the disruption of the interaction between a BET bromodomain and a biotinylated, acetylated histone peptide. A Europium (Eu3+)-labeled antibody serves as the donor, binding to a GST-tagged bromodomain protein. The acceptor is a streptavidin-conjugated fluorophore that binds to the biotinylated histone peptide. When the bromodomain and peptide interact, the donor and acceptor are brought close enough for FRET to occur. An inhibitor like BAY1238097 competes with the acetylated peptide for binding to the bromodomain, leading to a decrease in the FRET signal.

Methodology:

-

Reagent Preparation: All reagents are prepared in a suitable assay buffer. This includes the GST-tagged BRD4 protein, a biotinylated acetylated histone H4 peptide, a Europium-labeled anti-GST antibody, and a streptavidin-conjugated acceptor fluorophore.

-

Compound Dispensing: Serial dilutions of this compound are dispensed into a 384-well assay plate.

-

Protein-Inhibitor Incubation: The GST-tagged BRD4 protein is added to the wells containing the inhibitor and incubated to allow for binding equilibration.

-

Peptide-Acceptor Addition: The biotinylated acetylated histone H4 peptide and the streptavidin-conjugated acceptor are added to the wells.

-

Detection: The plate is incubated to allow the binding reaction to reach equilibrium. The TR-FRET signal is then read on a plate reader capable of time-resolved fluorescence measurements, with excitation typically around 320-340 nm and emission measured at two wavelengths (one for the donor and one for the acceptor).

-

Data Analysis: The ratio of the acceptor to donor emission is calculated. The IC50 values are determined by plotting the FRET ratio against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

NanoBRET™ Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to quantify compound binding to a specific protein target. It measures the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged protein by a competitive inhibitor.

Principle: The assay quantifies the interaction between a BET bromodomain and a histone protein within intact cells. The target bromodomain (e.g., BRD4) is fused to NanoLuc® luciferase, serving as the BRET donor. A cell-permeable fluorescent tracer that binds to the bromodomain acts as the energy acceptor. When the tracer binds to the NanoLuc®-bromodomain fusion protein, BRET occurs. This compound competes with the tracer for binding to the bromodomain, resulting in a dose-dependent decrease in the BRET signal.

Methodology:

-

Cell Culture and Transfection: Cells are transiently transfected with a vector expressing the NanoLuc®-BET fusion protein (e.g., NanoLuc®-BRD4).

-

Cell Plating: Transfected cells are seeded into 96-well white assay plates.

-

Compound Treatment: Serial dilutions of this compound are added to the cells.

-

Tracer Addition: A specific NanoBRET™ tracer is added to the wells at a fixed concentration.

-

Substrate Addition: A Nano-Glo® Live Cell Substrate is added, which is required for the NanoLuc® luciferase to produce light.

-

BRET Measurement: The plate is read on a luminometer capable of simultaneously measuring the filtered donor and acceptor emission signals.

-

Data Analysis: The BRET ratio is calculated by dividing the acceptor signal by the donor signal. IC50 values are derived by plotting the BRET ratio against the logarithm of the inhibitor concentration.

Signaling Pathway Modulation

BET proteins, particularly BRD4, are critical scaffolding proteins that recruit transcriptional machinery to specific gene promoters and enhancers. By preventing this interaction, BET inhibitors like BAY1238097 can modulate the expression of key oncogenes and pro-inflammatory genes.[2] Two of the most well-characterized signaling pathways affected are the MYC and NF-κB pathways.

Upon administration, BAY1238097 binds to the acetylated lysine recognition motifs on the bromodomains of BET proteins, which prevents the interaction between BET proteins and histones.[2] This disruption of chromatin remodeling leads to the inhibition of the expression of certain growth-promoting genes, ultimately resulting in the inhibition of tumor cell growth.[2] Gene expression profiling has shown that BAY1238097 targets the NFKB/TLR/JAK/STAT signaling pathways, as well as genes regulated by MYC and E2F1.

MYC Pathway: The MYC oncogene is a master regulator of cell proliferation, growth, and metabolism. Its expression is frequently deregulated in cancer. BRD4 is known to be enriched at the super-enhancers that drive MYC transcription. By displacing BRD4 from these regulatory regions, BAY1238097 leads to a rapid and profound downregulation of MYC transcription.[3] This subsequently affects the expression of numerous MYC target genes, leading to cell cycle arrest and reduced proliferation in cancer cells.

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival. In many cancers, this pathway is constitutively active. BRD4 can bind to acetylated RelA, a key component of the NF-κB complex, thereby enhancing its transcriptional activity. Inhibition of BRD4 with compounds like BAY1238097 can disrupt this interaction, leading to the downregulation of a wide array of pro-inflammatory and anti-apoptotic NF-κB target genes.

Visualizations

To further clarify the concepts discussed, the following diagrams illustrate a representative experimental workflow and a key signaling pathway affected by this compound.

Caption: Workflow of a TR-FRET assay for BET inhibitor screening.

Caption: Inhibition of MYC transcription by BAY1238097.

References

Unraveling the Cellular Impact of BAY1238097: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Clarification: The compound BAY1238097 is a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. It is crucial to note that it does not directly target the Rac family of small GTPases. This guide will first elucidate the established mechanism of action and modulated cellular pathways of BAY1238097 as a BET inhibitor. Subsequently, in recognition of the initial query's interest in Rac signaling, a comprehensive overview of the cellular pathways modulated by Rac GTPases will be provided as a separate section.

Part 1: Cellular Pathways Modulated by the BET Inhibitor BAY1238097

BAY1238097 acts as an inhibitor of the BET family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT.[1] These proteins are epigenetic "readers" that bind to acetylated lysine residues on histone tails, playing a critical role in the regulation of gene transcription.[1] By binding to the bromodomains of BET proteins, BAY1238097 prevents their interaction with acetylated histones, thereby disrupting chromatin remodeling and the transcription of key oncogenes.[1]

Quantitative Data: Anti-proliferative Activity of BAY1238097

| Cell Type | Assay | Endpoint | Value (nmol/L) |

| Lymphoma-derived cell lines | Proliferation Assay | Median IC50 | 70 - 208 |

Table 1: Summary of the in vitro anti-proliferative activity of BAY1238097 in lymphoma cell lines.[2][3]

Signaling Pathways Modulated by BAY1238097

Preclinical studies in lymphoma models have demonstrated that BAY1238097 impacts several key signaling pathways that are crucial for cancer cell proliferation and survival. Gene expression profiling has revealed that BAY1238097 treatment leads to the downregulation of genes involved in:

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: A critical regulator of immune responses, inflammation, and cell survival.

-

TLR (Toll-like Receptor) Signaling: Involved in the innate immune system and inflammation.

-

JAK/STAT (Janus kinase/Signal transducer and activator of transcription) Pathway: A key signaling cascade for cytokines and growth factors that regulates cell proliferation, differentiation, and survival.

-

MYC-regulated Genes: The MYC oncogene is a master regulator of cell cycle progression and proliferation, and its expression is often dependent on BET protein activity.

-

E2F1-regulated Genes: E2F1 is a transcription factor that plays a crucial role in the G1/S transition of the cell cycle.

Additionally, BAY1238097 affects genes involved in cell cycle regulation and chromatin structure.[2][3]

Visualizing the Mechanism of Action of BAY1238097

Caption: Mechanism of action of BAY1238097 as a BET inhibitor.

Experimental Protocols

Cell Proliferation Assay (General Methodology)

-

Cell Culture: Lymphoma-derived cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Compound Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of BAY1238097 for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay like CellTiter-Glo®.

-

Data Analysis: The absorbance or luminescence values are normalized to untreated controls, and the 50% inhibitory concentration (IC50) is calculated using non-linear regression analysis.

Gene Expression Profiling (General Methodology)

-

Treatment and RNA Extraction: Cells are treated with BAY1238097 or a vehicle control for a defined time. Total RNA is then extracted using a commercial kit.

-

Library Preparation and Sequencing: RNA quality is assessed, and sequencing libraries are prepared. High-throughput sequencing (e.g., RNA-Seq) is performed to generate gene expression data.

-

Data Analysis: Raw sequencing reads are aligned to a reference genome, and differential gene expression analysis is performed to identify genes that are significantly up- or downregulated upon treatment with BAY1238097. Pathway analysis is then conducted to identify the biological pathways enriched in the set of differentially expressed genes.

Part 2: A Guide to Cellular Pathways Modulated by Rac GTPases

The Ras-related C3 botulinum toxin substrate (Rac) is a family of small GTPases, with Rac1 being the most ubiquitously expressed isoform.[4] Rac proteins act as molecular switches that cycle between an inactive GDP-bound state and an active GTP-bound state.[5] This cycling is tightly regulated by Guanine nucleotide exchange factors (GEFs), which promote the exchange of GDP for GTP, and GTPase-activating proteins (GAPs), which enhance the intrinsic GTP hydrolysis activity of Rac.[6]

Visualizing the Rac Activation Cycle

Caption: The activation and inactivation cycle of Rac GTPases.

Major Downstream Effector Pathways of Rac1

Activated Rac-GTP interacts with a multitude of downstream effector proteins to regulate a wide array of cellular processes, including cytoskeletal dynamics, cell proliferation, and survival.[7]

-

p21-activated kinases (PAKs): These serine/threonine kinases are key effectors of Rac1 and regulate cell motility, morphology, and apoptosis.[8]

-

Phosphoinositide 3-kinases (PI3Ks): Rac1 can activate PI3Ks, which in turn activate the AKT signaling pathway, a crucial regulator of cell survival and proliferation.[8]

-

WAVE regulatory complex (WRC): This complex is activated by Rac1 and promotes actin polymerization through the Arp2/3 complex, leading to the formation of lamellipodia and cell migration.

-

IQGAP family: These scaffolding proteins interact with Rac1 and are involved in regulating cell-cell adhesion and cytoskeletal dynamics.[7]

-

Bcl-2 family proteins: Rac signaling can modulate the expression and activity of pro- and anti-apoptotic Bcl-2 family proteins, thereby influencing cell survival.[4]

Visualizing Rac1 Downstream Signaling

References

- 1. Facebook [cancer.gov]

- 2. Preclinical evaluation of the BET bromodomain inhibitor BAY 1238097 for the treatment of lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. einstein.elsevierpure.com [einstein.elsevierpure.com]

- 4. Inhibition of Rac GTPase signaling and downstream prosurvival Bcl-2 proteins as combination targeted therapy in MLL-AF9 leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GEFs: Dual regulation of Rac1 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of potent and novel inhibitors against RAC1: a Rho family GTPase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The evolutionary history of effectors downstream of Cdc42 and Rac - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting effector pathways in RAC1P29S-driven malignant melanoma - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for (Rac)-BAY1238097 in Lymphoma Cell Lines

For Researchers, Scientists, and Drug Development Professionals

(Rac)-BAY1238097 is a potent and selective inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, demonstrating significant anti-proliferative activity in various preclinical lymphoma models. These application notes provide detailed protocols for in vitro assays to evaluate the efficacy of this compound in lymphoma cell lines.

This compound functions by binding to the acetylated lysine recognition motifs on the bromodomains of BET proteins, which prevents their interaction with histones. This action disrupts chromatin remodeling and hinders the expression of key growth-promoting genes, ultimately leading to an inhibition of tumor cell growth. Preclinical studies have shown that this compound is effective against a wide range of lymphoma-derived cell lines.[1][2]

The primary mechanism of action involves the targeting of critical signaling pathways that drive the proliferation of lymphoma cells. Gene expression profiling has revealed that this compound significantly impacts the NFKB/TLR/JAK/STAT signaling pathways, as well as genes regulated by MYC and E2F1, which are involved in cell cycle regulation and chromatin structure.[1][2]

Quantitative Data Summary

The anti-proliferative effects of this compound have been documented across a variety of B-cell and T-cell lymphoma cell lines. The compound has shown a median 50% inhibitory concentration (IC50) ranging from 70 to 208 nmol/L.[1][2] The activity is notably higher in B-cell lymphomas compared to T-cell lymphomas.[3][4] While the primary effect is cytostatic, leading to a G1-S cell cycle block, apoptosis has been confirmed in a subset of cell lines.[3][4]

| Cell Line Type | Number of Cell Lines Tested | Median IC50 (nM) | Notes |

| Diffuse Large B-cell Lymphoma (DLBCL) | 27 | 208 (95% CI, 157-260) | Includes both GCB and ABC subtypes.[3][4] |

| Mantle Cell Lymphoma (MCL) | 10 | 208 (95% CI, 157-260) | |

| Splenic Marginal Zone Lymphoma | 3 | 208 (95% CI, 157-260) | |

| Anaplastic Large T-cell Lymphoma | 9 | Higher IC50 compared to B-cell lymphomas.[3][4] | (P<0.001) |

Signaling Pathway Diagram

Caption: Signaling pathway of this compound in lymphoma cells.

Experimental Workflow Diagram

Caption: Experimental workflow for in vitro assays with this compound.

Experimental Protocols

Cell Proliferation/Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the anti-proliferative effect of this compound on lymphoma cells.

Materials:

-

Lymphoma cell lines (e.g., DLBCL, MCL)

-

This compound

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Culture lymphoma cells to a logarithmic growth phase.

-

Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

-

Seed cells into 96-well plates at a density of 5,000-40,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined empirically for each cell line.

-

Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cells to acclimate.

-

-

Drug Preparation and Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from nanomolar to micromolar).

-

Carefully remove 50 µL of medium from each well and add 50 µL of the prepared drug dilutions. Include vehicle-only controls.

-

Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[3][4]

-

-

MTT Addition and Incubation:

-

After the 72-hour incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plates for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

-

Solubilization and Absorbance Reading:

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.

-

Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.

-

Apoptosis Assay (Annexin V-FITC/7-AAD Staining)

This protocol is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.

Materials:

-

Lymphoma cells treated as described in the cytotoxicity assay.

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, 7-AAD or Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Protocol:

-

Cell Collection and Washing:

-

Following the 72-hour drug treatment, collect the suspension cells from each well by gentle pipetting and transfer to microcentrifuge tubes.

-

Centrifuge the cells at 300 x g for 5 minutes.

-

Carefully aspirate the supernatant and wash the cell pellet with 500 µL of cold PBS.

-

Centrifuge again and discard the supernatant.

-

-

Staining:

-

Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of 7-AAD (or PI) to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

After incubation, add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Use appropriate controls (unstained cells, single-stained cells) to set up compensation and gates.

-

Acquire data for at least 10,000 events per sample.

-

-

Data Analysis:

-

Analyze the flow cytometry data to quantify the percentage of cells in each quadrant:

-

Annexin V- / 7-AAD-: Live cells

-

Annexin V+ / 7-AAD-: Early apoptotic cells

-

Annexin V+ / 7-AAD+: Late apoptotic/necrotic cells

-

Annexin V- / 7-AAD+: Necrotic cells

-

-

Compare the percentage of apoptotic cells in treated samples to the vehicle control.

-

References

Application Notes and Protocols for (Rac)-BAY1238097 in a Xenograft Mouse Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-BAY1238097 is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins. These proteins are epigenetic readers that play a crucial role in the transcriptional regulation of key oncogenes such as c-MYC. By binding to the acetylated lysine residues on histone tails, BET proteins recruit transcriptional machinery to drive the expression of genes involved in cell proliferation and survival. This compound competitively inhibits the binding of BET proteins to acetylated histones, thereby disrupting chromatin remodeling and downregulating the expression of growth-promoting genes, leading to anti-tumor activity. Preclinical studies have demonstrated its efficacy in various cancer models, including lymphoma, melanoma, and lung cancer.[1][2]

These application notes provide a comprehensive protocol for utilizing this compound in a subcutaneous xenograft mouse model, a widely used preclinical platform to evaluate the in vivo efficacy of novel anti-cancer agents.

Mechanism of Action and Signaling Pathway

This compound exerts its anti-cancer effects by targeting the BET family of proteins (BRD2, BRD3, BRD4, and BRDT). This inhibition leads to the downregulation of critical oncogenes and the modulation of key signaling pathways implicated in cancer cell growth and survival. Gene expression profiling in lymphoma models has shown that BAY1238097 targets the NFKB/TLR/JAK/STAT signaling pathways, MYC and E2F1-regulated genes, cell cycle regulation, and chromatin structure.[1][3] The inhibition of MYC, a downstream target of BET proteins, is a key mechanism of action. This is often accompanied by the upregulation of HEXIM1, a negative regulator of transcription.

Data Presentation

The in vivo efficacy of this compound has been evaluated in several xenograft models. The data below summarizes the key findings from these preclinical studies.

Table 1: In Vivo Efficacy of this compound in Xenograft Models

| Cancer Type | Cell Line | Mouse Strain | Treatment Schedule | Tumor Growth Inhibition (T/C %)* | Reference |

| Diffuse Large B-Cell Lymphoma (GCB) | SU-DHL-8 | SCID | 15 mg/kg, p.o., daily | 15% (day 14) | [1] |

| Diffuse Large B-Cell Lymphoma (ABC) | OCI-LY-3 | SCID | 45 mg/kg, p.o., twice weekly | 23% (day 48) | [1] |

| Melanoma (Syngeneic) | B16/F10 | C57BL/6 | 15 mg/kg, p.o., daily | 31% (day 12) | [2] |

| Melanoma (Patient-Derived) | Dacarbazine-resistant model | Not Specified | Not Specified | 39% | [2] |

| Melanoma | LOX-IMVI | SCID | 15 mg/kg, p.o., daily | 10% (day 12) | [2] |

| Melanoma | LOX-IMVI | SCID | 45 mg/kg, p.o., q3d | 13% (day 12) | [2] |

| Non-Small Cell Lung Cancer | NCI-H1373 | Not Specified | 12 mg/kg, p.o., daily | 16% (day 15) | [2] |

| Small Cell Lung Cancer | NCI-H526 | Not Specified | 10 mg/kg, p.o., daily | 7% (day 21) | [2] |

*T/C % (Treatment/Control percentage) is a measure of anti-tumor efficacy, calculated as the ratio of the mean tumor volume of the treated group to the mean tumor volume of the control group, multiplied by 100. A lower T/C value indicates greater efficacy.

Experimental Protocols

The following protocols provide a detailed methodology for conducting a xenograft study with this compound.

Cell Culture and Preparation

-

Cell Lines: SU-DHL-8 (GCB-DLBCL) or OCI-LY-3 (ABC-DLBCL) are recommended based on published efficacy data.[1]

-

Culture Medium: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Incubation: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

-

Harvesting: Harvest cells during the exponential growth phase. Centrifuge the cell suspension, wash with sterile phosphate-buffered saline (PBS), and resuspend in a 1:1 mixture of PBS and Matrigel.

-

Cell Viability: Determine cell viability using a trypan blue exclusion assay. Viability should be >90%.

-

Cell Concentration: Adjust the final cell concentration to 1 x 10^8 cells/mL for injection.

Animal Model and Housing

-

Animal Strain: Severe Combined Immunodeficient (SCID) mice are suitable for establishing xenografts with human lymphoma cell lines.

-

Age/Sex: Use female mice, 6-8 weeks of age.

-

Housing: House the animals in sterile, filter-topped cages with autoclaved bedding, food, and water. Maintain a 12-hour light/dark cycle.

-

Acclimatization: Allow at least one week for the animals to acclimatize to the facility before the start of the experiment.

Tumor Implantation

-

Anesthesia: Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).

-

Injection Site: Shave and disinfect the right flank of the mouse.

-

Injection: Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10^7 cells) into the prepared site using a 27-gauge needle.

Drug Preparation and Administration

-

Formulation: this compound can be formulated for oral administration. A common vehicle for oral gavage consists of a suspension in a mixture of solvents. One suggested protocol is to dissolve the compound in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. The solution should be prepared fresh daily.

-

Dosing: Based on preclinical studies, a daily oral dose of 15 mg/kg or a twice-weekly dose of 45 mg/kg has been shown to be effective and well-tolerated.[1]

-

Administration: Administer the formulated drug or vehicle control via oral gavage using a ball-tipped gavage needle. The volume should be adjusted based on the mouse's body weight (typically 10 mL/kg).

Monitoring and Efficacy Assessment

-

Tumor Growth: Monitor tumor growth by measuring the length and width of the tumor with calipers 2-3 times per week. Calculate the tumor volume using the formula: Volume = (Length x Width^2) / 2 .

-

Body Weight: Record the body weight of each mouse 2-3 times per week as an indicator of general health and potential drug toxicity.

-

Clinical Observations: Observe the mice daily for any signs of distress, such as changes in behavior, posture, or activity.

-

Endpoint: The study should be terminated when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm^3) or if the animals show signs of excessive toxicity (e.g., >20% body weight loss). At the endpoint, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).

Important Considerations

-

Toxicity: While preclinical studies in mice showed good tolerability at efficacious doses, a first-in-human Phase I clinical trial of BAY1238097 was prematurely terminated due to unexpected toxicities at doses below the targeted therapeutic exposure. This highlights the importance of careful monitoring for any adverse effects in animal models.

-

Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

-

Data Interpretation: The subcutaneous xenograft model is a valuable tool but has limitations. The tumor microenvironment may not fully recapitulate that of human tumors. Therefore, results should be interpreted in the context of a broader preclinical data package.

By following these detailed application notes and protocols, researchers can effectively utilize this compound in xenograft mouse models to further investigate its anti-cancer properties and potential for clinical development.

References

Application Notes and Protocols for (Rac)-BAY1238097 in In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-BAY1238097 is a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with demonstrated anti-tumor activity in preclinical models of various cancers, including lymphoma and melanoma.[1][2][3] As a BET inhibitor, this compound functions by competitively binding to the acetyl-lysine recognition pockets of BET bromodomains, thereby displacing them from chromatin and preventing the transcription of key oncogenes such as MYC.[4][5] This document provides detailed application notes and protocols for the recommended dosage and administration of this compound for in vivo studies, based on available preclinical data.

Mechanism of Action

This compound exerts its therapeutic effects by disrupting the interaction between BET proteins (primarily BRD4) and acetylated histones, a critical step in the transcriptional activation of genes involved in cell proliferation and survival.[4][5] This inhibition leads to the downregulation of key oncogenic signaling pathways, most notably the MYC and NF-κB pathways.

MYC Pathway Inhibition: BRD4 plays a crucial role in the transcription of the MYC oncogene by binding to its promoter and enhancer regions, and recruiting the transcriptional machinery necessary for its expression.[4][6][7] By displacing BRD4 from these regulatory regions, this compound effectively suppresses MYC transcription, leading to cell cycle arrest and apoptosis in MYC-dependent cancer cells.[4][5]

NF-κB Pathway Inhibition: In the NF-κB signaling pathway, the RelA/p65 subunit is acetylated, which allows for the recruitment of BRD4.[2][8][9] This interaction is important for the transcriptional activation of NF-κB target genes, which are involved in inflammation and cell survival. This compound can disrupt this interaction, thereby inhibiting the pro-survival and pro-inflammatory functions of the NF-κB pathway.[8][10]

Recommended In Vivo Dosage

The recommended dosage of this compound for in vivo studies in mice varies depending on the tumor model and the dosing schedule. Preclinical studies in diffuse large B-cell lymphoma (DLBCL) and melanoma models have established effective oral dosage regimens.

| Animal Model | Cancer Type | Dosage | Administration Route | Dosing Schedule | Reference |

| SCID Mice | Germinal Center B-cell like (GCB) DLBCL (SU-DHL-8 xenograft) | 15 mg/kg | Oral (p.o.) | Daily | Bernasconi et al. |

| SCID Mice | Activated B-cell like (ABC) DLBCL (OCI-LY-3 xenograft) | 45 mg/kg | Oral (p.o.) | Twice weekly | Bernasconi et al. |

| Patient-Derived Xenograft (PDX) | BRAF wild-type Melanoma | 7.5 mg/kg | Oral (p.o.) | Daily | Haendler et al.[2] |

Experimental Protocols

Formulation of this compound for Oral Administration

This compound is a poorly water-soluble compound. Therefore, a suitable vehicle is required for its oral administration in preclinical models. The following are examples of vehicle formulations that can be used for oral gavage in mice. Investigators should perform their own solubility and stability studies.

Formulation Option 1: DMSO/PEG300/Tween-80/Saline

This formulation is suitable for achieving a clear solution for oral administration.

-

Components:

-

10% Dimethyl sulfoxide (DMSO)

-

40% Polyethylene glycol 300 (PEG300)

-

5% Polysorbate 80 (Tween-80)

-

45% Saline

-

-

Preparation Protocol:

-

Weigh the required amount of this compound.

-

Add the DMSO to the compound and vortex or sonicate until fully dissolved.

-

Add the PEG300 and vortex to mix.

-

Add the Tween-80 and vortex to mix.

-

Finally, add the saline and vortex thoroughly to obtain a clear, homogenous solution.

-

Formulation Option 2: DMSO/SBE-β-CD/Saline

This formulation utilizes a cyclodextrin to improve solubility.

-

Components:

-

10% Dimethyl sulfoxide (DMSO)

-

90% of a 20% (w/v) solution of Sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline.

-

-

Preparation Protocol:

-

Prepare a 20% SBE-β-CD solution in saline.

-

Weigh the required amount of this compound.

-

Dissolve the compound in DMSO.

-

Add the 20% SBE-β-CD solution to the DMSO-drug mixture and vortex until a clear solution is formed.

-

Formulation Option 3: DMSO/Corn Oil

For a lipid-based formulation.

-

Components:

-

10% Dimethyl sulfoxide (DMSO)

-

90% Corn Oil

-

-

Preparation Protocol:

-

Weigh the required amount of this compound.

-

Dissolve the compound in DMSO.

-

Add the corn oil to the DMSO-drug mixture and vortex thoroughly.

-

In Vivo Administration Protocol (Oral Gavage)

-

Animal Handling: All animal procedures should be performed in accordance with institutional guidelines and approved animal care and use protocols.

-

Dosage Calculation: Calculate the required volume of the drug formulation to be administered to each mouse based on its body weight and the desired dose (mg/kg). A typical dosing volume for oral gavage in mice is 5-10 mL/kg.

-

Administration:

-

Gently restrain the mouse.

-

Insert a sterile, ball-tipped oral gavage needle into the esophagus.

-

Slowly administer the calculated volume of the this compound formulation.

-

Monitor the animal for any signs of distress during and after the procedure.

-

-

Monitoring: Monitor the animals regularly for tumor growth, body weight changes, and any signs of toxicity.

Signaling Pathway and Experimental Workflow Diagrams

Caption: Mechanism of action of this compound.

Caption: General experimental workflow for in vivo efficacy studies.

References

- 1. academic.oup.com [academic.oup.com]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. BRD4 and MYC: Power couple in Transcription and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Brd4 Coactivates Transcriptional Activation of NF-κB via Specific Binding to Acetylated RelA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of BET Protein Function Suppressed the Overactivation of the Canonical NF-κB Signaling Pathway in 6-OHDA-Lesioned Rat Model of Levodopa-Induced Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for (Rac)-BAY1238097 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals